molecular formula C14H12F3N3O3 B2509635 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034364-14-0

3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2509635
CAS RN: 2034364-14-0
M. Wt: 327.263
InChI Key: XPMJTWLHGAAZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione” is a chemical substance that is available for scientific research needs . It is also known by registry numbers ZINC000245171676 .

Scientific Research Applications

  • Fluorescent Organic Boron Complexes Researchers have synthesized highly fluorescent asymmetric organic boron complexes containing the 5-(pyridin-2-ylmethyl)imidazolidine-2,4-dione moiety. These compounds exhibit strong absorption and high fluorescence quantum yields. Their enhanced water solubility and strong emission properties suggest potential applications in biological orthogonal chemistry, which could be crucial for bioimaging applications.
  • Metal-Free Synthesis of 1,2,4-Triazoles

    • The compound’s trifluoromethyl group can be leveraged for the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles . These heterocyclic compounds have diverse applications, including as agrochemicals , pharmaceutical intermediates , and materials for organic electronics . The ability to synthesize them without metal catalysts is advantageous for green chemistry .

properties

IUPAC Name

3-[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c15-14(16,17)9-3-1-2-8(4-9)12(22)19-6-10(7-19)20-11(21)5-18-13(20)23/h1-4,10H,5-7H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMJTWLHGAAZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione

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